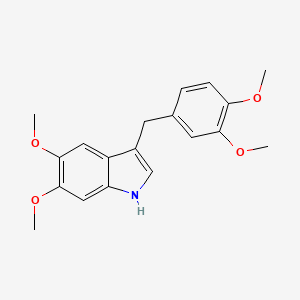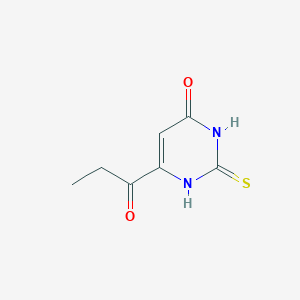![molecular formula C15H18N6O2 B12909901 2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol CAS No. 16208-02-9](/img/structure/B12909901.png)
2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol typically involves the reaction of 6-amino-9H-purine with a suitable phenyl derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to verify the identity and purity of the compound .
化学反応の分析
Types of Reactions
2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes
作用機序
The mechanism of action of 2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or modulate cellular pathways involved in cancer progression .
類似化合物との比較
Similar Compounds
6-Amino-9H-purine (Adenine): A fundamental component of nucleic acids, involved in various biochemical processes.
2,8-Dihydroxyadenine: A derivative of adenine with additional hydroxyl groups, studied for its role in metabolic disorders.
8-Oxoadenine: An oxidized form of adenine, known for its involvement in oxidative stress and DNA damage.
Uniqueness
2,2’-((4-(6-Amino-9H-purin-9-yl)phenyl)azanediyl)diethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
16208-02-9 |
|---|---|
分子式 |
C15H18N6O2 |
分子量 |
314.34 g/mol |
IUPAC名 |
2-[4-(6-aminopurin-9-yl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C15H18N6O2/c16-14-13-15(18-9-17-14)21(10-19-13)12-3-1-11(2-4-12)20(5-7-22)6-8-23/h1-4,9-10,22-23H,5-8H2,(H2,16,17,18) |
InChIキー |
IQHFRTZACDPHBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=NC3=C(N=CN=C32)N)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)

![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)


![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)

![Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B12909884.png)

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)

